2-Methylbut-3-en-2-ol;propanoic acid
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Overview
Description
. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes. . It is a colorless liquid with a pungent odor and is used as a preservative and flavoring agent in the food industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbut-3-en-2-ol can be synthesized through the hydration of 2-methylbut-2-ene in the presence of dilute sulfuric acid . Another method involves the hydroboration-oxidation reaction of 3-methylbut-1-ene . Propanoic acid can be prepared by the oxidation of propan-1-ol using acidified potassium dichromate .
Industrial Production Methods
Industrial production of 2-methylbut-3-en-2-ol typically involves the catalytic hydration of isobutene. Propanoic acid is industrially produced by the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst .
Chemical Reactions Analysis
Types of Reactions
2-Methylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Hydrochloric acid (HCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
2-Methylbut-3-en-2-ol is used in the synthesis of various organic compounds and as a solvent in chemical reactions . It is also used in the production of fragrances and flavors . Propanoic acid is widely used as a preservative in the food industry and as an intermediate in the production of various chemicals . It also has applications in the pharmaceutical industry as an antifungal agent .
Mechanism of Action
The mechanism of action of 2-methylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new bond . In oxidation reactions, it loses electrons to form corresponding ketones or aldehydes . Propanoic acid exerts its effects by inhibiting the growth of mold and bacteria, thereby acting as a preservative .
Comparison with Similar Compounds
2-Methylbut-3-en-2-ol is similar to other unsaturated alcohols such as 3-methyl-1-buten-3-ol and 2-methyl-3-butene-2-ol . These compounds share similar chemical properties and undergo similar reactions. 2-methylbut-3-en-2-ol is unique in its specific applications in the synthesis of fragrances and flavors . Propanoic acid is similar to other carboxylic acids such as acetic acid and butanoic acid . It is unique in its use as a food preservative and antifungal agent .
Properties
CAS No. |
57907-37-6 |
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Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methylbut-3-en-2-ol;propanoic acid |
InChI |
InChI=1S/C5H10O.C3H6O2/c1-4-5(2,3)6;1-2-3(4)5/h4,6H,1H2,2-3H3;2H2,1H3,(H,4,5) |
InChI Key |
LZBMSZHKQDFRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(C)(C=C)O |
Origin of Product |
United States |
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